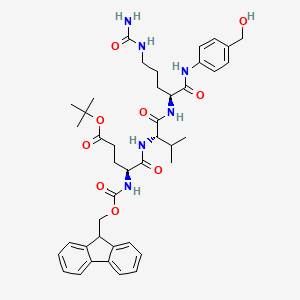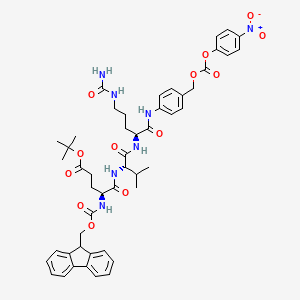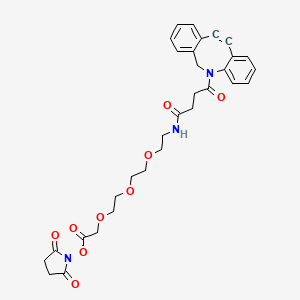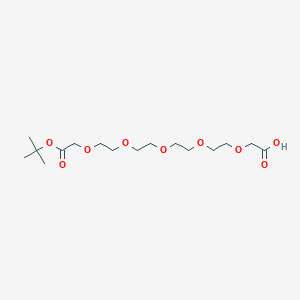
CHO-CH2-PEG1-CH2-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHO-CH2-PEG1-CH2-Boc is a compound that belongs to the class of polyethylene glycol-based linkers. It is commonly used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound plays a crucial role in linking two ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein to be degraded .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CHO-CH2-PEG1-CH2-Boc typically involves organic synthesis techniquesThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: CHO-CH2-PEG1-CH2-Boc undergoes various chemical reactions, including:
Oxidation: The aldehyde group (CHO) can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the amine group
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amine derivatives
Scientific Research Applications
CHO-CH2-PEG1-CH2-Boc is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of CHO-CH2-PEG1-CH2-Boc involves its role as a linker in PROTACs. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein to be degraded. This linkage facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its levels within the cell .
Comparison with Similar Compounds
CHO-CH2-PEG2-CH2-Boc: Similar structure with an additional PEG unit.
CHO-CH2-PEG3-CH2-Boc: Contains three PEG units.
CHO-CH2-PEG4-CH2-Boc: Contains four PEG units
Uniqueness: CHO-CH2-PEG1-CH2-Boc is unique due to its specific length and functional groups, which provide optimal spacing and flexibility for the synthesis of effective PROTACs. The presence of the Boc protecting group allows for selective deprotection and functionalization, making it a versatile tool in chemical synthesis .
Properties
IUPAC Name |
tert-butyl 2-[2-(2-oxoethoxy)ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFYJANEMAVRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Amino-6-iminoxanthen-9-yl)-4-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B8113839.png)
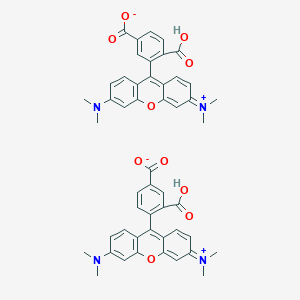
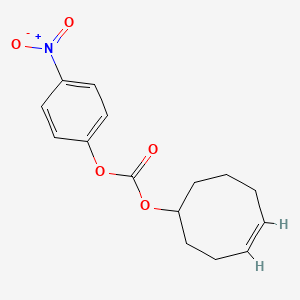
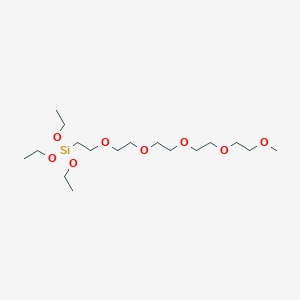
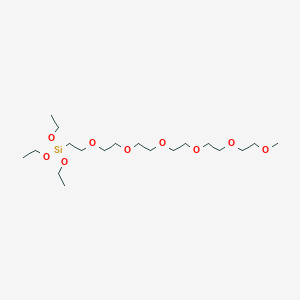
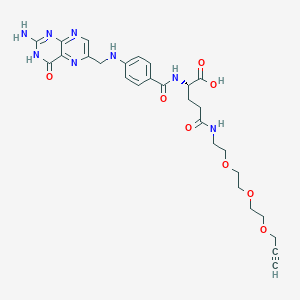
![(2S)-5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B8113869.png)
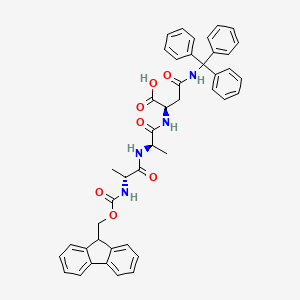
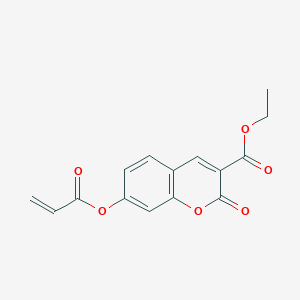
![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)
